molecular formula C12H11NO2S2 B3125567 1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole CAS No. 326881-87-2

1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole

Cat. No. B3125567
CAS RN: 326881-87-2
M. Wt: 265.4 g/mol
InChI Key: VKWXAKYBRFHZQC-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The sulfonyl group (-SO2-) is a common functional group that consists of a sulfur atom bonded to two oxygen atoms and connected to an organic group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound “1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole” would therefore likely contain these structural elements .


Molecular Structure Analysis

As for the molecular structure, it would be expected to have the sulfonyl group attached to the second carbon of the thiophene ring, and this entire moiety attached to the nitrogen of the indole portion of the molecule .


Chemical Reactions Analysis

Thiophene rings are known to undergo electrophilic aromatic substitution reactions . The sulfonyl group can act as an activating group, directing electrophilic substitution to certain positions on the thiophene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms present would all influence properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its application. Without specific context or application, it’s challenging to predict its mechanism of action .

Future Directions

The future directions of research involving this compound would depend on its properties and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-thiophen-2-ylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c14-17(15,12-6-3-9-16-12)13-8-7-10-4-1-2-5-11(10)13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWXAKYBRFHZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 2
1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 3
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1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 4
1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 5
1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 6
1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole

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